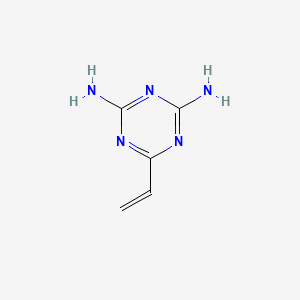

2-Vinyl-4,6-diamino-1,3,5-triazine

Description

The exact mass of the compound 2-Vinyl-4,6-diamino-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Vinyl-4,6-diamino-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-4,6-diamino-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYUNPVVODNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27154-03-6 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27154-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60342953 | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3194-70-5 | |

| Record name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diamino-6-vinyl-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine or vinyl guanamine, is a functional monomer notable for its unique molecular structure. It combines a polymerizable vinyl group with a diaminotriazine moiety, which is capable of forming multiple hydrogen bonds. This structure makes it a valuable building block in polymer chemistry for creating materials with specific recognition and binding properties. This technical guide provides an in-depth overview of its physicochemical characteristics, spectral data, synthesis and analysis protocols, and key applications, with a focus on its utility in research and development.

Physicochemical Characteristics

2-Vinyl-4,6-diamino-1,3,5-triazine is typically a white to light yellow crystalline powder.[1] It is soluble in hot water but shows limited solubility in hot methanol, ethanol, and acetone.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | [3] |

| CAS Number | 3194-70-5 | |

| Molecular Formula | C₅H₇N₅ | [3][4] |

| Molecular Weight | 137.146 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 239–241 °C | [3] |

| Solubility | Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone | [2] |

| Purity (typical) | >95.0% (HPLC) |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-vinyl-4,6-diamino-1,3,5-triazine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands observed for this compound include:

-

3340 & 3170 cm⁻¹: Corresponding to N-H stretching vibrations of the amino groups.[2]

-

1680 & 1655 cm⁻¹: Associated with C=C stretching of the vinyl group and C=N stretching within the triazine ring.[2][5]

-

1550 cm⁻¹: A primary absorption band for the triazine ring.[2][5]

-

985 & 960 cm⁻¹: Attributed to the out-of-plane bending (wagging) of =C-H bonds of the vinyl group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in deuterated dimethyl sulfoxide (d₆-DMSO) can be used to elucidate the proton environment of the molecule. A patent provides the following assignments:

-

δ 8.78 (m, 4H): This multiplet is assigned to the four protons of the two amino (-NH₂) groups.[2]

-

δ 6.35-6.45 (t, 2H): A triplet corresponding to the terminal =CH₂ protons of the vinyl group.[2]

-

δ 5.59-5.72 (q, 1H): A quartet representing the -CH= proton of the vinyl group.[2]

Experimental Protocols

Synthesis of 2-Vinyl-4,6-diamino-1,3,5-triazine

A high-yield synthesis method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (abbreviated as 2MA) with epichlorohydrin in an aqueous medium.[2][5]

Detailed Methodology:

-

Reactant Preparation: A starting mixture is prepared with equimolar amounts of 2MA and epichlorohydrin in water.[2] For example, 0.1 mole of 2MA (21.9 g) and 0.1 mole of epichlorohydrin (9.25 g) are mixed in 50 mL of water.

-

Addition of Inhibitor: A catalytic amount of a polymerization inhibitor, such as sodium sulfide (Na₂S·9H₂O), is added to the mixture to prevent premature polymerization of the vinyl group.[2][5]

-

Reaction: The mixture is heated under reflux with stirring for approximately 30 minutes. During heating, the mixture becomes a clear solution, after which the product begins to precipitate as crystals.[2]

-

Isolation: The reaction mixture is cooled, and the crude product is collected by filtration.[2]

-

Purification: The crude product can be purified by recrystallization from water, typically containing a small amount of sodium sulfide, to yield the final product with a melting point of 239 to 241 °C.[2]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 2-vinyl-4,6-diamino-1,3,5-triazine, with commercial standards often specifying a purity of >95%. A general protocol for such an analysis is outlined below.

General Methodology:

-

Standard and Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the reference standard in a suitable solvent. The sample to be analyzed is prepared similarly.

-

Chromatographic Conditions: A C18 column is commonly used for the analysis of triazine compounds.[6] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure good separation.

-

Detection: A UV detector is used, as the triazine ring exhibits strong absorbance in the UV region.

-

Quantification: The purity is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard, or by calculating the area percentage of the main peak relative to all peaks in the chromatogram.

Applications in Research and Development

The primary application of 2-vinyl-4,6-diamino-1,3,5-triazine stems from its role as a functional monomer. The diaminotriazine group is complementary to thymine and uracil bases, capable of forming three hydrogen bonds. This specific interaction is leveraged in the creation of "smart" polymers.

Polymer Synthesis and Molecular Recognition

Polymers of 2-vinyl-4,6-diamino-1,3,5-triazine, often denoted as PVDAT, can be synthesized via precipitation polymerization.[7] These polymers exhibit selective binding capabilities, particularly in aqueous environments.

-

Nucleic Acid Binding: PVDAT has been shown to selectively bind to thymine and uracil derivatives through the formation of three stable hydrogen bonds.[7] This interaction is significantly stronger with nucleotides (like thymidine 5'-monophosphate) compared to the free bases, suggesting additional interactions with the phosphate groups.[7]

-

DNA Adsorption: Microspheres coated with PVDAT have been developed for the adsorption of double-stranded DNA (dsDNA), with a preference for DNA rich in adenine-thymine (A-T) base pairs.[7]

This property makes PVDAT-based materials promising candidates for applications in biosensors, selective separation, and as components in drug delivery systems where specific molecular recognition is required.

Safety and Handling

2-Vinyl-4,6-diamino-1,3,5-triazine is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.

-

Storage: Store in a cool, dark place, with a recommended temperature below 15°C.

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. data.epo.org [data.epo.org]

- 3. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 4. Monomer detail | 2-Vinyl-4,6-diamino-1,3,5-triazine [copoldb.jp]

- 5. US4596868A - Process for synthesizing 2-vinyl-4,6-diamino-s-triazine - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structure Elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine, also known as 2-Vinyl-4,6-diamino-1,3,5-triazine. The document details the key physicochemical properties, synthesis methodologies, and spectroscopic data essential for the identification and characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where triazine derivatives are of significant interest.

Introduction

6-Ethenyl-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound featuring a triazine core substituted with two amino groups and a vinyl (ethenyl) group. The presence of the vinyl group makes it a valuable monomer for polymerization, while the diamino-s-triazine moiety imparts properties relevant to biological applications, including potential interactions with biomolecules.[1] A thorough understanding of its structure is paramount for its application in novel materials and as a scaffold in drug design. This guide will systematically present the data and methodologies required for its unambiguous structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Ethenyl-1,3,5-triazine-2,4-diamine is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | [1] |

| Other Names | 2-Vinyl-4,6-diamino-1,3,5-triazine, VDT | [1] |

| CAS Number | 3194-70-5 | [2] |

| Molecular Formula | C₅H₇N₅ | [1] |

| Molar Mass | 137.146 g/mol | [1][3] |

| Appearance | White solid / Colorless crystalline substance | [1][4] |

| Melting Point | 239–241 °C | [1][5] |

| SMILES | C=CC1=NC(=NC(=N1)N)N | [2][3] |

Synthesis and Characterization

The synthesis of 6-Ethenyl-1,3,5-triazine-2,4-diamine can be achieved through various methods developed for substituted triazines. Modern approaches often utilize green chemistry principles to enhance efficiency and reduce environmental impact.

General Synthetic Approaches

The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines can be accomplished via microwave-assisted or ultrasound-assisted methods.[6][7] A common strategy involves the reaction of dicyandiamide with appropriate nitriles under microwave irradiation, which offers advantages such as reduced reaction times, higher yields, and simpler work-up procedures.[8]

Specific Experimental Protocol

A patented method for the synthesis of 2-vinyl-4,6-diamino-s-triazine involves the reaction of 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine with epichlorohydrin.[9]

Materials:

-

2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine

-

Epichlorohydrin

-

Polymerization inhibitor (e.g., Na₂S·9H₂O)

-

Water

Procedure:

-

A mixture of 1 mole of 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine, 1 mole of epichlorohydrin, a catalytic amount of a polymerization inhibitor, and a suitable amount of water is prepared.

-

The mixture is heated under reflux with stirring for approximately 30 minutes. The mixture will initially form a complete solution, after which crystals of the product will begin to precipitate.

-

The reaction mixture is then cooled.

-

The crude product is collected by filtration.

-

The crude product can be purified by recrystallization to yield pure 6-Ethenyl-1,3,5-triazine-2,4-diamine.[9]

Logical Workflow for Synthesis:

Structure Elucidation via Spectroscopic Methods

The structural confirmation of 6-Ethenyl-1,3,5-triazine-2,4-diamine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the amino protons. A patent provides the following assignments:

-

δ 8.78 (m, 4H)

-

δ 6.35-6.45 (t, 2H)

-

δ 5.59-5.72 (q, 1H)[9]

¹³C NMR: Although specific experimental data for the target compound is not readily available in peer-reviewed literature, predicted chemical shifts and data from analogous compounds can provide insight. For the related 6-methyl-1,3,5-triazine-2,4-diamine, characteristic signals for the triazine ring carbons and the methyl carbon are observed.[10] For the ethenyl derivative, signals for the vinyl carbons would also be present.

Workflow for NMR-Based Structure Confirmation:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions: A patent provides the following IR data (KBr pellet):

-

3340, 3170 cm⁻¹ (N-H stretching of amino groups)

-

1680 cm⁻¹ (C=N stretching in the triazine ring)

-

1550 cm⁻¹ (N-H bending of amino groups)

-

1425, 1370 cm⁻¹ (C-N stretching)

-

960, 835 cm⁻¹ (out-of-plane C-H bending of the vinyl group)[9]

Table of Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference |

| 3340, 3170 | Amino (-NH₂) | N-H Stretch | [9] |

| 1680 | Triazine Ring | C=N Stretch | [9] |

| 1550 | Amino (-NH₂) | N-H Bend | [9] |

| 960, 835 | Vinyl (-CH=CH₂) | C-H Out-of-plane Bend | [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

-

[M]⁺ at m/z = 137, corresponding to the molecular formula C₅H₇N₅.

Potential Fragmentation Pathways: While specific fragmentation data for this compound is not detailed in the available literature, common fragmentation patterns for triazines involve the loss of small neutral molecules such as HCN, N₂, and NH₂CN. The vinyl substituent may also undergo fragmentation.

Biological Activity and Potential Applications

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities, including anticancer, antiplasmodial, and antimicrobial properties.[11][12][13] The 2,4-diamino-1,3,5-triazine scaffold is a key feature in many biologically active compounds.[14] While specific studies on the signaling pathways of 6-Ethenyl-1,3,5-triazine-2,4-diamine are limited, its structural similarity to other bioactive triazines suggests potential for investigation in drug discovery programs. For instance, some 2,4-diamino-1,3,5-triazine derivatives have been evaluated as inhibitors of parasitic dihydrofolate reductase (DHFR).[12]

Signaling Pathway Hypothesis (General for Triazine Derivatives):

Conclusion

The structural elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine is readily achievable through a combination of modern spectroscopic techniques. This technical guide has provided a summary of its key properties, a plausible synthesis protocol, and the expected spectroscopic data for its characterization. The information presented herein should facilitate further research and application of this versatile compound in various scientific and industrial domains.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-DIAMINO-6-DIETHYLAMINO-1,3,5-TRIAZINE(2073-31-6) 13C NMR spectrum [chemicalbook.com]

- 9. data.epo.org [data.epo.org]

- 10. 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. ijpras.com [ijpras.com]

An In-depth Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine (CAS 3194-70-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound with CAS number 3194-70-5, identified as 2-Vinyl-4,6-diamino-1,3,5-triazine. Also known by synonyms such as 6-Ethenyl-1,3,5-triazine-2,4-diamine and Acryloguanamine, this molecule is a member of the triazine class of heterocyclic compounds.[1] This document consolidates available data on its chemical and physical properties, synthesis methodologies, and current applications. While the broader class of 1,3,5-triazines exhibits significant potential in medicinal chemistry, specific biological activity and detailed pharmacological data for 2-Vinyl-4,6-diamino-1,3,5-triazine are not extensively available in peer-reviewed literature. This guide will summarize the known information and discuss the potential biological relevance in the context of related triazine derivatives.

Chemical and Physical Properties

2-Vinyl-4,6-diamino-1,3,5-triazine is a white to pale yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₅ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Melting Point | 239-241 °C | [2] |

| Boiling Point | 435.7 °C at 760 mmHg | [2] |

| Density | 1.376 g/cm³ | [2] |

| Flash Point | 247.4 °C | [2] |

| Vapor Pressure | 8.56E-08 mmHg at 25°C | [2] |

| Refractive Index | 1.733 | [2] |

| pKa | 4.30 ± 0.10 (Predicted) | [2] |

| Appearance | White to slightly pale yellow crystal/powder | [4] |

Synthesis Protocols

The synthesis of 2-Vinyl-4,6-diamino-1,3,5-triazine has been described in patent literature, primarily focusing on its production for use as a monomer. The general synthetic strategies involve the reaction of a biguanide precursor with an acrylic acid derivative or the transformation of a pre-formed triazine ring.

Synthesis from Biguanide and Acrylic Acid Chloride

One documented method involves the reaction of biguanide sulfate with acrylic acid chloride in an aqueous alkaline solution. This approach, however, has been reported to result in modest yields of the crude product, which necessitates further purification.

Experimental Protocol (General Description):

-

Biguanide sulfate is dissolved in water.

-

An alkali, such as sodium hydroxide, is added to the solution.

-

Acrylic acid chloride is then introduced to the reaction mixture.

-

The reaction proceeds to form 2-Vinyl-4,6-diamino-1,3,5-triazine.

-

The crude product is isolated and purified, typically through recrystallization.

Note: Specific quantities, reaction times, and temperatures are detailed in the patent literature and may require optimization for laboratory-scale synthesis.

Synthesis from a Substituted Triazine Precursor

Another synthetic route involves the modification of a pre-existing triazine derivative. For example, a substituted ethyl-diamino-s-triazine can be heated under reduced pressure in the presence of a polymerization inhibitor to yield the vinyl derivative.

Experimental Protocol (General Description):

-

A 2-(substituted-ethyl)-4,6-diamino-s-triazine compound is used as the starting material.

-

A polymerization inhibitor is added to prevent self-polymerization of the vinyl group.

-

The mixture is heated under reduced pressure.

-

The reaction eliminates the substituent to form the vinyl group, yielding 2-Vinyl-4,6-diamino-1,3,5-triazine.

-

The product can be purified by recrystallization from a suitable solvent like water.

Applications

The primary application of 2-Vinyl-4,6-diamino-1,3,5-triazine is in polymer science as a functional monomer. Its vinyl group allows for polymerization, while the diamino-triazine moiety imparts specific properties to the resulting polymer.

-

Polymer Synthesis: It is used in the production of specialty resins and coatings. The triazine ring can enhance thermal stability and other material properties.

-

Building Block: It serves as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[2]

Biological Activity and Potential in Drug Development

While direct experimental evidence for the biological activity of 2-Vinyl-4,6-diamino-1,3,5-triazine is limited in the available scientific literature, the 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been investigated and developed for a range of therapeutic applications.

General Biological Activities of 1,3,5-Triazine Derivatives

The 1,3,5-triazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

-

Anticancer Activity: Many 1,3,5-triazine derivatives have shown potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression. For instance, some derivatives have been found to inhibit kinases, which are crucial for cell signaling and proliferation.

-

Antiviral Activity: The triazine scaffold has been incorporated into molecules with activity against a range of viruses.

-

Antimicrobial Activity: Derivatives of 1,3,5-triazine have been synthesized and evaluated for their antibacterial and antifungal properties.

Potential Mechanisms of Action (Inferred from Related Compounds)

Based on studies of other 1,3,5-triazine derivatives, potential mechanisms of action for compounds containing this scaffold could involve:

-

Enzyme Inhibition: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes.

-

Receptor Binding: The overall shape and electronic properties of triazine derivatives can allow them to bind to specific cellular receptors, thereby modulating their activity.

-

Intercalation with DNA: Some planar aromatic molecules can intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription.

It is crucial to emphasize that these are potential activities based on the broader class of 1,3,5-triazines, and specific experimental validation for 2-Vinyl-4,6-diamino-1,3,5-triazine is required.

Safety and Handling

Based on available safety data sheets, 2-Vinyl-4,6-diamino-1,3,5-triazine is considered hazardous. The following is a summary of its hazard information:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Detailed first aid measures and handling precautions can be found in the material safety data sheet (MSDS) provided by suppliers.

Conclusion

2-Vinyl-4,6-diamino-1,3,5-triazine (CAS 3194-70-5) is a well-characterized compound with established applications in polymer chemistry. While its direct biological activity has not been extensively reported, its 1,3,5-triazine core is a key feature in many biologically active molecules. This suggests that 2-Vinyl-4,6-diamino-1,3,5-triazine and its derivatives could be of interest for future research in drug discovery and development. Further investigation is needed to elucidate its specific pharmacological profile and potential therapeutic applications. Researchers are encouraged to use this guide as a foundational resource and to consult the primary literature for more detailed information on the synthesis and properties of this compound.

References

- 1. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. Buy BDN (EVT-318263) | 38465-55-3 [evitachem.com]

- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

- 4. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-vinyl-4,6-diamino-1,3,5-triazine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Vinyl-4,6-diamino-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as vinylguanamine, is a functional monomer utilized in the synthesis of various polymers with applications in materials science and biomedical fields. A critical physicochemical property governing its utility and processability is its solubility in organic solvents. Reports in the scientific literature consistently indicate that 2-vinyl-4,6-diamino-1,3,5-triazine exhibits limited solubility in many common organic solvents, a characteristic that poses challenges for its handling, reaction kinetics, and polymerization.[1]

This technical guide addresses the solubility of 2-vinyl-4,6-diamino-1,3,5-triazine. A comprehensive review of publicly available data reveals a notable scarcity of specific quantitative solubility values. Therefore, this document focuses on providing a robust and detailed experimental protocol to enable researchers to determine the solubility of this compound in their solvent systems of interest. A standardized template for data presentation is also provided to facilitate comparison across different studies.

Quantitative Solubility Data

Table 1: Solubility of 2-Vinyl-4,6-diamino-1,3,5-triazine in Organic Solvents (Template)

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | ||

| e.g., N-Methyl-2-pyrrolidone (NMP) | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| ... (add other solvents as needed) |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium . This method is based on the well-established isothermal shake-flask technique, followed by quantitative analysis of the saturated solution, for which High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique.

1. Materials and Equipment

-

Compound: 2-Vinyl-4,6-diamino-1,3,5-triazine (purity >95%)

-

Solvents: A range of analytical or HPLC grade organic solvents (e.g., DMSO, DMF, NMP, methanol, ethanol, acetone).

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable glass vials with leak-proof caps

-

Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Calibrated positive displacement pipettes or glass volumetric pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on the solvent)

-

Volumetric flasks

-

Autosampler vials for HPLC

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18).

-

2. Procedure

2.1. Preparation of Calibration Standards

-

Accurately weigh a small amount of 2-vinyl-4,6-diamino-1,3,5-triazine and dissolve it in a suitable solvent (in which it is known to be soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the mobile phase to be used for HPLC analysis to prepare a series of calibration standards of at least five different concentrations.

-

Analyze each standard by HPLC and construct a calibration curve by plotting the peak area versus the concentration.

2.2. Sample Preparation and Equilibration

-

Add an excess amount of 2-vinyl-4,6-diamino-1,3,5-triazine to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Record the exact mass of the added solid.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is a typical range. Preliminary experiments may be necessary to determine the optimal equilibration time.

2.3. Sample Analysis

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility values.

-

Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.

-

Analyze the diluted sample by HPLC using the same method as for the calibration standards.

3. Data Analysis and Calculation

-

From the HPLC analysis, determine the peak area of 2-vinyl-4,6-diamino-1,3,5-triazine in the diluted sample.

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L). The molar mass of 2-vinyl-4,6-diamino-1,3,5-triazine is 137.15 g/mol .

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of 2-vinyl-4,6-diamino-1,3,5-triazine.

References

thermal stability and melting point of 2-vinyl-4,6-diamino-1,3,5-triazine

An In-depth Technical Guide on the Thermal Properties of 2-Vinyl-4,6-diamino-1,3,5-triazine

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: VDT-TS-2025-WG

Abstract

This technical whitepaper provides a comprehensive analysis of the (VDT), a vinyl-functionalized diaminotriazine derivative. The document collates available physicochemical data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for its characterization. While the melting point of VDT is well-documented, specific data on its thermal decomposition is limited. Therefore, this guide provides an estimated thermal stability profile based on analogous triazine structures and establishes a framework for its empirical verification.

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine, is an organic compound featuring a triazine core substituted with two amino groups and one vinyl group.[1] This unique combination of a polymerizable vinyl moiety and hydrogen-bonding amino groups makes it a valuable monomer for the synthesis of functional polymers with applications in materials science and drug delivery systems.[1] The thermal properties, specifically the melting point and thermal stability, are critical parameters that govern its storage, processing, and performance in various applications. Understanding these characteristics is essential for defining processing windows, ensuring chemical integrity during manufacturing, and predicting the long-term stability of VDT-based materials.

Physicochemical and Thermal Properties

The thermal behavior of a compound is defined by its response to changes in temperature. For 2-vinyl-4,6-diamino-1,3,5-triazine, the key thermal events are melting and thermal decomposition.

Melting Point

The melting point (T_m) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this typically occurs over a narrow temperature range. The melting point of 2-vinyl-4,6-diamino-1,3,5-triazine has been consistently reported in the literature.

| Parameter | Value | Method |

| Melting Point (T_m) | 239-241 °C | Differential Scanning Calorimetry (DSC) / Capillary Method |

| Table 1: Reported Melting Point of 2-Vinyl-4,6-diamino-1,3,5-triazine.[2] |

Thermal Stability

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. This is typically evaluated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature.

| Parameter | Estimated Value | Remarks |

| Onset Decomposition Temp. (T_onset) | > 250 °C | Decomposition is expected to begin after melting. The initial mass loss may be attributed to the fragmentation of the vinyl and amino groups. |

| Major Decomposition Steps | 2 | Expected decomposition may occur in stages: initial loss of substituents followed by the fragmentation of the triazine ring at higher temperatures. |

| Residual Mass @ 600°C | 10 - 20% | Under an inert atmosphere (e.g., Nitrogen), a char residue is anticipated, which is characteristic of nitrogen-containing heterocyclic compounds. |

| Table 2: Estimated Thermal Stability Data for 2-Vinyl-4,6-diamino-1,3,5-triazine. This data is predictive and requires experimental verification. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of 2-vinyl-4,6-diamino-1,3,5-triazine, standardized methodologies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is highly effective for determining melting points and other phase transitions.[6]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the 2-vinyl-4,6-diamino-1,3,5-triazine sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, for example, 30 °C.

-

Heat the sample at a constant rate of 10 °C/min from 30 °C to a temperature above the expected melting point (e.g., 280 °C).[7]

-

Conduct the analysis under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.[3]

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It provides critical information about the thermal stability and decomposition profile of a material.[9]

Objective: To determine the onset decomposition temperature (T_onset) and the degradation profile of the sample.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the 2-vinyl-4,6-diamino-1,3,5-triazine sample into a ceramic or aluminum TGA pan.[10]

-

Instrument Setup: Place the sample pan onto the TGA's microbalance.

-

Thermal Program:

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition curve.[7] The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Workflow for Thermal Characterization

The logical process for the complete thermal characterization of 2-vinyl-4,6-diamino-1,3,5-triazine involves synthesis, purification, and subsequent analysis using DSC and TGA.

Caption: Workflow for the thermal characterization of 2-vinyl-4,6-diamino-1,3,5-triazine.

Conclusion

2-Vinyl-4,6-diamino-1,3,5-triazine is a thermally stable compound with a well-defined melting point of 239-241 °C. While specific experimental data on its decomposition is lacking, it is estimated to be stable beyond its melting point, with significant degradation likely commencing above 250 °C under an inert atmosphere. The provided experimental protocols for DSC and TGA offer a robust framework for the empirical determination of its complete thermal profile. Such characterization is imperative for researchers and developers to establish safe handling procedures, define processing parameters for polymerization, and ensure the long-term stability of materials derived from this versatile monomer.

References

- 1. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. data.epo.org [data.epo.org]

- 3. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

A Technical Review of 2,4-diamino-6-vinyl-s-triazine: Synthesis, Polymerization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current research on 2,4-diamino-6-vinyl-s-triazine (VDAT), a vinyl-functionalized heterocyclic compound. The document details its synthesis, polymerization methodologies, and physicochemical properties, with a focus on providing structured data and detailed experimental protocols. While the broader class of s-triazine derivatives exhibits a wide range of biological activities, specific data on the bioactivity and signaling pathway interactions of 2,4-diamino-6-vinyl-s-triazine remains limited in publicly available literature. This paper aims to be a core resource for researchers interested in the chemistry and potential applications of this monomer and its corresponding polymer, poly(2,4-diamino-6-vinyl-s-triazine).

Introduction

2,4-diamino-6-vinyl-s-triazine, also known as VDAT or acryloguanamine, is a colorless solid organic compound with the chemical formula C₅H₇N₅[1]. Its structure consists of a vinyl group attached to a 2,4-diaminotriazine ring, making it a valuable monomer for the synthesis of polymers with hydrogen-bonding substituents[1]. The presence of the triazine ring and the polymerizable vinyl group offers potential for a variety of applications, from polymer chemistry to materials science. This review consolidates the available scientific literature on VDAT, focusing on its synthesis, polymerization, and material properties. While the s-triazine core is a well-known pharmacophore in drug discovery, it is important to note that specific biological studies on VDAT are not extensively reported.

Physicochemical Properties of 2,4-diamino-6-vinyl-s-triazine

A summary of the known physical and chemical properties of VDAT is presented in Table 1. This data is crucial for its handling, purification, and characterization.

| Property | Value | References |

| Molecular Formula | C₅H₇N₅ | [1] |

| Molar Mass | 137.146 g·mol⁻¹ | [1] |

| Appearance | White solid | [1] |

| Melting Point | 239–241 °C | [1] |

| Solubility | Soluble in hot water; sparingly soluble in hot methanol, hot ethanol, and hot acetone. | |

| Elemental Analysis | C: 44.28%, H: 5.07%, N: 50.02% | |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3340, 3170, 1680, 1655, 1550, 1460, 1425, 1370, 1265, 1130, 985, 960, 835 | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (d₆-DMSO) | δ 6.78 (m, 4H), 6.35-6.45 (t, 2H), 5.59-5.72 (q, 1H) |

Table 1: Physicochemical Properties of 2,4-diamino-6-vinyl-s-triazine

Synthesis of 2,4-diamino-6-vinyl-s-triazine

Several synthetic routes for the preparation of VDAT have been reported, primarily in patent literature. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Synthesis from Dicyandiamide and β-Dimethylaminopropionitrile

One documented method involves the reaction of dicyandiamide with β-dimethylaminopropionitrile.

Experimental Protocol:

-

Reaction Setup: A mixture of dicyandiamide and β-dimethylaminopropionitrile (molar ratio ranging from 2:1 to 1:2, advantageously 1.5:1 to 1:1.5) is prepared in a polar, water-miscible solvent such as ethanol.

-

Catalyst: An alkali hydroxide or alkali alcoholate (approximately 0.1-0.5 molar amount based on the β-dimethylaminopropionitrile used) is added as a catalyst.

-

Reaction Conditions: The reaction mixture is heated to a temperature of around 75-85 °C.

-

Work-up and Purification: The resulting intermediate, 2-(β-dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine, is then permethylated using a methylating agent like dimethyl sulfate in an aqueous solution at 50-60 °C. The final product, 2-vinyl-4,6-diamino-1,3,5-triazine, precipitates from the aqueous solution upon addition of an alkali hydroxide.

A diagram illustrating this synthetic workflow is provided below.

Synthesis from Biguanide and Acryloyl Chloride

Another reported synthesis involves the reaction of biguanide with acryloyl chloride. However, this method is noted to produce the product in lower yields.

Experimental Protocol:

-

Reaction Setup: Biguanide sulfate is dissolved in water.

-

Reaction Conditions: In the presence of an alkali, acryloyl chloride is added to the solution.

-

Work-up and Purification: The crude product is obtained as a gray-brown solid, which requires recrystallization for purification, often leading to significant losses.

Polymerization of 2,4-diamino-6-vinyl-s-triazine

The vinyl group of VDAT allows it to undergo polymerization to form poly(2,4-diamino-6-vinyl-s-triazine) [P(VDAT)]. The resulting polymer has interesting properties due to the hydrogen-bonding capabilities of the diaminotriazine side chains.

Free Radical Polymerization

VDAT can be polymerized via free radical polymerization.

Experimental Protocol:

-

Monomer Solution: A solution of 2,4-diamino-6-vinyl-s-triazine is prepared in a suitable solvent, such as hot water.

-

Initiator: A free radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the solution.

-

Polymerization: The reaction mixture is heated to initiate polymerization. The polymer, being insoluble in hot water, precipitates out as it forms.

-

Purification: The precipitated polymer is collected by filtration and washed to remove any unreacted monomer and initiator.

A schematic of the free radical polymerization process is shown below.

Semi-continuous Precipitation Polymerization

Due to the poor solubility of VDAT, semi-continuous precipitation polymerization has been developed to synthesize P(VDAT) nanoparticles in an aqueous phase. This method allows for better control over particle size.

Experimental Protocol:

This method involves the gradual addition of the monomer solution to a reaction vessel containing the initiator and solvent, allowing for the controlled precipitation of the polymer nanoparticles.

Characterization and Properties of Poly(2,4-diamino-6-vinyl-s-triazine)

The characterization of P(VDAT) is essential to understand its structure and properties.

| Property | Description | References |

| Solubility | Insoluble in common organic solvents and hot water. Soluble in mineral acids and formic acid. | |

| Thermal Properties | The thermal properties of VDAT and its polymer have been studied, indicating the polymer's stability. | [2] |

| Adsorption Properties | P(VDAT) has been shown to adsorb double-stranded DNA, particularly those with A-T base pairs, through hydrogen bonding. |

Table 2: Properties of Poly(2,4-diamino-6-vinyl-s-triazine)

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific studies on the biological activities (antimicrobial, antiviral, anticancer) of 2,4-diamino-6-vinyl-s-triazine or its polymer. Furthermore, no information was found regarding its interaction with or modulation of any cellular signaling pathways.

However, the broader class of s-triazine derivatives is known to possess a wide spectrum of biological activities. Many s-triazine-containing compounds have been investigated as potential therapeutic agents, including anticancer, antiviral, and antimicrobial agents[3][4][5]. For instance, some 2,4-diamino-1,3,5-triazine derivatives have shown significant anticancer activity[6][7][8][9][10][11]. The mechanism of action for these related compounds often involves the inhibition of key enzymes or interference with cellular signaling cascades[3].

It is plausible that VDAT or its derivatives could exhibit biological activity, but this remains an unexplored area of research. Future studies are warranted to investigate the potential of VDAT and P(VDAT) in a biological context.

Due to the lack of specific information on signaling pathways involving 2,4-diamino-6-vinyl-s-triazine, a corresponding diagram cannot be provided.

Conclusion

2,4-diamino-6-vinyl-s-triazine is a versatile monomer with well-documented synthetic pathways and polymerization potential. The resulting polymer, P(VDAT), exhibits interesting properties, such as its ability to participate in hydrogen bonding, which has been exploited for applications like DNA adsorption. While the chemistry of VDAT is relatively established, its biological profile remains largely uninvestigated. Given the known biological significance of the s-triazine scaffold, future research into the potential bioactivities of VDAT and its polymers could open up new avenues for its application in the fields of biotechnology and medicine. This technical guide serves as a foundational resource to encourage and support such future research endeavors.

References

- 1. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. (PDF) Thermal Properties of 2,4-Diamino-6-Vinyl-S-Triazine [research.amanote.com]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agmatine-Containing Poly(amidoamine)s as a Novel Class of Antiviral Macromolecules: Structural Properties and In Vitro Evaluation of Infectivity Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. [Antitumor action of new 2,4-diethyleneimino-6-amino-sym.-triazina derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-vinyl-4,6-diamino-1,3,5-triazine: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for 2-vinyl-4,6-diamino-1,3,5-triazine. It also details the experimental protocols for its synthesis, targeting researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for 2-vinyl-4,6-diamino-1,3,5-triazine, a versatile monomer in polymer chemistry. The data has been compiled from various sources, and appropriate citations are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed and publicly accessible NMR data for 2-vinyl-4,6-diamino-1,3,5-triazine is limited. The following ¹H NMR data is reported in a European patent, however, the interpretation of the multiplets and their integration warrants careful consideration.

Table 1: ¹H NMR Spectroscopic Data for 2-vinyl-4,6-diamino-1,3,5-triazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 8.78 | m | 4H | d₆-DMSO |

| 6.35-6.45 | t | 2H | d₆-DMSO |

| 5.59-5.72 | q | 1H | d₆-DMSO |

Note: The reported integration and multiplicities may require further verification as they appear inconsistent with the expected structure.

No reliable ¹³C NMR data for 2-vinyl-4,6-diamino-1,3,5-triazine has been found in publicly available databases.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-vinyl-4,6-diamino-1,3,5-triazine exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: IR Spectroscopic Data for 2-vinyl-4,6-diamino-1,3,5-triazine

| Wavenumber (cm⁻¹) | Assignment |

| 3340 | N-H stretching (amino groups) |

| 3170 | N-H stretching (amino groups) |

| 1680 | C=C stretching (vinyl group) |

| 1655 | N-H bending (amino groups) |

| 1550 | Triazine ring stretching |

| 1460 | CH₂ scissoring |

| 1425 | Triazine ring stretching |

| 1370 | C-N stretching |

| 1265 | C-N stretching |

| 1130 | C-H in-plane bending |

| 985 | =C-H out-of-plane bending |

| 960 | =C-H out-of-plane bending |

| 835 | Triazine ring bending |

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of 2-vinyl-4,6-diamino-1,3,5-triazine has been reported through various methods. Below are detailed protocols based on patented procedures.

Synthesis via Reaction with Epichlorohydrin

This method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin.

Materials:

-

2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA)

-

Epichlorohydrin

-

Sodium sulfide (Na₂S·9H₂O) as a polymerization inhibitor

-

Water

Procedure:

-

A mixture of 0.1 mole (21.9 g) of 2MA, 0.1 mole (9.25 g) of epichlorohydrin, and a catalytic amount of sodium sulfide is prepared in 50 ml of water.

-

The mixture is heated under reflux with stirring for 30 minutes.

-

The reaction mixture is then cooled.

-

The resulting crude product is collected by filtration. The reported yield is quantitative (13.7 g).

-

The crude product can be recrystallized from water to yield a purified product with a melting point of 239-241 °C.

Synthesis from Dicyandiamide

This process involves a multi-step synthesis starting from dicyandiamide.

Materials:

-

Dicyandiamide

-

β-dimethylaminopropionitrile

-

Alkali hydroxide or alkali alcoholate (e.g., sodium hydroxide)

-

Polar, water-miscible solvent (e.g., ethanol)

-

Methylating agent (e.g., dimethyl sulfate)

-

Acrylic acid chloride

Procedure:

-

Step 1: Dicyandiamide and β-dimethylaminopropionitrile are reacted in a molar ratio of approximately 1.5:1 to 1:1.5 in ethanol. The reaction is catalyzed by about 0.1-0.5 molar amount of an alkali hydroxide or alcoholate, relative to the β-dimethylaminopropionitrile. The reaction is carried out at a temperature of 75-85 °C.

-

Step 2: The intermediate product from step 1 is then permethylated using a methylating agent like dimethyl sulfate in an aqueous solution at 50-60 °C.

-

Step 3: The resulting product is then reacted with acrylic acid chloride in the presence of an alkali in an aqueous solvent to yield 2-vinyl-4,6-diamino-1,3,5-triazine.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of 2-vinyl-4,6-diamino-1,3,5-triazine.

Caption: Synthesis workflow for 2-vinyl-4,6-diamino-1,3,5-triazine.

Caption: Structure of 2-vinyl-4,6-diamino-1,3,5-triazine.

The Vinyl Frontier: A Technical Guide to the Reactivity of Vinyl Groups in Triazine Rings for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and application of vinyl-substituted triazine rings, providing a critical resource for researchers in organic chemistry, materials science, and pharmacology.

The inherent electron deficiency of the triazine ring profoundly influences the reactivity of an attached vinyl group, rendering it a versatile functional handle for a variety of chemical transformations. This guide delineates the fundamental principles governing the reactivity of vinyltriazines, details key reaction classes with quantitative data, provides experimental protocols for their synthesis and modification, and explores their burgeoning applications in drug discovery, with a particular focus on their potential role in modulating cellular signaling pathways.

Core Principles of Reactivity

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is strongly electron-withdrawing. This property significantly decreases the electron density of the vinyl group's π-system, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic characteristic is the cornerstone of vinyltriazine reactivity, dictating its participation in a range of reactions, including conjugate additions, cycloadditions, and polymerizations. The reactivity can be further tuned by the nature and position of substituents on the triazine ring; electron-withdrawing groups enhance the electrophilicity of the vinyl group, while electron-donating groups can temper its reactivity.

Key Reaction Types

The activated nature of the vinyl group on the triazine ring allows for a diverse array of chemical transformations. The following sections detail the most pertinent reaction types, supported by quantitative data where available.

Conjugate Addition (Michael Addition)

The high electrophilicity of the β-carbon of the vinyl group makes vinyltriazines excellent Michael acceptors. A variety of nucleophiles, including thiols, amines, and carbanions, can readily undergo conjugate addition. This reaction is of particular importance in bioconjugation, where the selective reaction with biological nucleophiles like cysteine residues in proteins is highly desirable.[1][2]

Table 1: Second-Order Rate Constants for Conjugate Addition of Thiols to Vinyltriazines

| Vinyltriazine Derivative | Nucleophile | Solvent System | Rate Constant (M⁻¹s⁻¹) | Reference |

| 3-vinyl-5-phenyl-1,2,4-triazine | Ac-Cys-OMe | Sodium phosphate, MeCN-d3 | 77.4 x 10⁻³ | [3] |

| 3-vinyl-5-(4-fluorophenyl)-1,2,4-triazine | Ac-Cys-OMe | Sodium phosphate, MeCN-d3 | 49.0 x 10⁻³ | [3] |

| 3-vinyl-5-(4-(trifluoromethyl)phenyl)-1,2,4-triazine | Ac-Cys-OMe | Sodium phosphate, MeCN-d3 | 237 x 10⁻³ | [3] |

| 2-vinyl-4,6-diamino-s-triazine | Boc-Cys-OMe | NaPi, CD3OD | Not explicitly quantified, but reaction is rapid | [1] |

Note: The rate constants highlight the influence of electron-withdrawing substituents on the triazine ring, which increase the rate of conjugate addition.[3]

Diagram 1: General Mechanism of Michael Addition to a Vinyltriazine

Caption: Michael addition of a nucleophile to a vinyltriazine.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-poor nature of the triazine ring allows it to act as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., norbornenes, bicyclononynes).[1][4] This "click" reaction is characterized by its high speed, selectivity, and biocompatibility, making it a powerful tool for bioconjugation and materials science.[5] The reactivity in IEDDA reactions is also influenced by substituents on the triazine ring, with electron-withdrawing groups generally increasing the reaction rate.[1][4]

Table 2: Second-Order Rate Constants for IEDDA Reactions of Vinyltriazines

| Triazine Derivative (after conjugate addition) | Dienophile | Solvent System | Rate Constant (M⁻¹s⁻¹) | Reference |

| Product of 3a and Ac-Cys-OMe | Bicyclononyne (BCN) | Sodium phosphate, MeCN-d3 | 2.43 x 10⁻³ | [3] |

| Product of 3b and Ac-Cys-OMe | Bicyclononyne (BCN) | Sodium phosphate, MeCN-d3 | 3.75 x 10⁻³ | [3] |

| Product of 3c and Ac-Cys-OMe | Bicyclononyne (BCN) | Sodium phosphate, MeCN-d3 | Not explicitly quantified, but reaction is rapid | [3] |

Diagram 2: Inverse Electron-Demand Diels-Alder Reaction Workflow

Caption: IEDDA reaction of a vinyltriazine conjugate with BCN.

Polymerization

Vinyltriazines can undergo polymerization through radical and, in some cases, anionic mechanisms. Radical polymerization is a common method to produce polymers with triazine rings in the side chains, which can impart desirable properties such as thermal stability.[3]

Table 3: Polymerization of Vinyltriazines

| Monomer | Initiator | Solvent | Yield (%) | Reference |

| 2-(p-Vinylphenyl)-4,6-diamino-s-triazine | Azobisisobutyronitrile (AIBN) | DMF | 73.3 - 91.0 | [3] |

| 2-(p-Vinylphenyl)-4,6-diamino-s-triazine | AIBN | DMSO | 82.5 | [3] |

| 2-Vinyl-4,6-diamino-s-triazine | Azobisisobutyronitrile (AIBN) | Hot Water | Polymer insoluble in hot water is formed | [6] |

Diagram 3: Radical Polymerization of a Vinyltriazine

Caption: Key steps in the radical polymerization of a vinyltriazine.

Experimental Protocols

Protocol 1: Synthesis of 2-Vinyl-4,6-diamino-s-triazine

This protocol is adapted from the procedure described by Overberger and Michelotti.

Materials:

-

Biguanide sulfate

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

Prepare a solution of biguanide sulfate in water.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide.

-

Slowly add acryloyl chloride to the cooled basic solution with vigorous stirring.

-

Continue stirring for a specified period while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for an additional period.

-

Collect the precipitated crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 2-vinyl-4,6-diamino-s-triazine.

Note: This is a generalized procedure. For precise quantities and reaction times, refer to the original literature.

Protocol 2: Cysteine Bioconjugation with a 3-Vinyl-1,2,4-triazine Derivative

This protocol is based on the methodology for selective cysteine modification.[1]

Materials:

-

Cysteine-containing peptide or protein

-

3-Vinyl-1,2,4-triazine derivative

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Organic co-solvent (e.g., DMSO or MeCN) if needed for solubility

-

Analytical equipment (e.g., LC-MS, NMR)

Procedure:

-

Dissolve the cysteine-containing peptide or protein in the phosphate buffer to a desired concentration.

-

Prepare a stock solution of the 3-vinyl-1,2,4-triazine derivative in a suitable solvent (e.g., DMSO).

-

Add the vinyltriazine stock solution to the peptide/protein solution to achieve the desired molar excess of the labeling reagent.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1-2 hours).

-

Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS to confirm the formation of the conjugate.

-

Upon completion, the excess labeling reagent can be removed by methods such as dialysis, size-exclusion chromatography, or precipitation.

Applications in Drug Development: Targeting Signaling Pathways

The unique reactivity of the vinyl group on the triazine ring presents exciting opportunities in drug development, particularly for the design of targeted covalent inhibitors. While the broader class of triazine derivatives has been extensively explored as inhibitors of various kinases, such as those in the PI3K/mTOR pathway, the specific role of the vinyl group's reactivity is an emerging area of investigation.[7][8][9][10]

The hypothesis is that the vinyl group can act as a "warhead," forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site or an allosteric pocket of a target protein. This covalent modification can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.

Diagram 4: Proposed Mechanism of Covalent Inhibition of a Kinase by a Vinyltriazine

Caption: Covalent modification of a kinase by a vinyltriazine inhibitor.

The development of vinyltriazine-based probes could also be a valuable tool for studying cellular signaling. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the vinyltriazine structure, these probes could be used to identify and profile protein targets that are susceptible to covalent modification, thereby elucidating new therapeutic targets and understanding off-target effects.

Diagram 5: Workflow for Target Identification using a Vinyltriazine Probe

Caption: Using a vinyltriazine probe for protein target identification.

Conclusion

The vinyl group, when attached to a triazine ring, is a highly versatile and reactive functional group with significant potential in both fundamental and applied chemistry. Its susceptibility to a range of chemical transformations, driven by the electron-withdrawing nature of the triazine core, makes it an attractive moiety for the synthesis of novel polymers, bioconjugates, and therapeutic agents. For researchers and professionals in drug development, understanding the nuances of vinyltriazine reactivity is paramount for the rational design of next-generation covalent inhibitors and chemical probes to explore and modulate complex biological signaling pathways. Further exploration into the quantitative aspects of their reactivity and the elucidation of their specific roles in biological systems will undoubtedly continue to be a fruitful area of research.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Azido-Vinyl Guanidinium Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of a novel class of compounds combining the structural features of a guanidinium group, an azide moiety, and a vinyl functional group. While the specific molecule represented by the formula (H2NC)2N3CCH=CH2 is not described in current literature, this guide will explore a plausible interpretation of this structure, namely a guanidine-substituted vinyl azide. The IUPAC name for a representative structure, 1-(2-azidovinyl)guanidine, will be used as a reference point. This document will delve into the synthesis, chemical properties, and potential biological significance of this compound class, drawing on established knowledge of its constituent functional groups.

Introduction to Guanidinium and Azide Functionalities in Drug Discovery

The guanidinium group, the protonated form of guanidine, is a key structural motif in numerous biologically active molecules and pharmaceuticals.[1][2][3] Its high basicity (pKa ≈ 13.5) ensures it is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bonding interactions with biological targets such as proteins and nucleic acids.[4][5] This has led to the development of a wide array of guanidine-containing drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and cardiovascular agents.[1][2][4]

The azide group is another versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups and is a key component in "click chemistry," a powerful tool for bioconjugation and drug discovery.[6] Vinyl azides, in particular, are valuable synthetic intermediates that can be transformed into a variety of nitrogen-containing heterocycles.[7][8][9]

The combination of these two functionalities on a vinyl backbone presents an intriguing scaffold for the design of novel therapeutic agents.

IUPAC Nomenclature

The systematic naming of the interpreted structure, 1-(2-azidovinyl)guanidine, follows IUPAC nomenclature rules for substituted guanidines.[10][11][12][13] The guanidine moiety is treated as the parent structure, and the azido-vinyl group is named as a substituent.

Synthesis and Experimental Protocols

The synthesis of 1-(2-azidovinyl)guanidine is not explicitly described in the literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of guanidines and vinyl azides.[6][14][15][16]

Proposed Synthetic Pathway:

A potential route involves the reaction of a suitable amine precursor with a guanylating agent, followed by the introduction of the vinyl azide moiety.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-(2-azidovinyl)guanidine.

Detailed Experimental Protocols (Hypothetical):

-

Step 1: Synthesis of Protected (2,2-dimethoxyethyl)guanidine:

-

To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., ethanol), an equimolar amount of a guanylating agent such as S-methylisothiourea sulfate is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

-

Step 2: Synthesis of 1-(2-azidovinyl)guanidine:

-

The protected guanidine derivative is dissolved in an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the acetal and form the corresponding aldehyde.

-

The resulting solution is then treated with an excess of sodium azide.

-

The reaction is monitored by TLC until completion.

-

The product is extracted with an organic solvent and purified by recrystallization or chromatography.

-

Physicochemical and Biological Properties

While experimental data for 1-(2-azidovinyl)guanidine is unavailable, its properties can be inferred from the characteristics of its constituent functional groups.

Data Summary Table:

| Property | Predicted Characteristic | Rationale |

| Basicity | High (pKa of guanidinium > 13) | The guanidine group is a strong organic base.[17] |

| Solubility | Likely soluble in polar solvents | The presence of the charged guanidinium group would enhance water solubility. |

| Reactivity | High | The azide group is reactive towards cycloaddition reactions ("click chemistry"). The vinyl group can undergo polymerization and addition reactions. |

| Biological Activity | Potential for various activities | The guanidinium group is known to interact with various biological targets.[2][4] The azide allows for covalent modification of targets. |

Potential Biological Activities and Signaling Pathways

The guanidinium group is a key pharmacophore in many drugs that target a wide range of biological systems.[1][2]

Potential Therapeutic Targets:

-

Ion Channels: Guanidinium-containing toxins are known to block voltage-gated sodium channels.[18]

-

Enzymes: Many enzymes have binding pockets that recognize the guanidinium group of arginine, making guanidine-containing molecules potential enzyme inhibitors.[2]

-

Cellular Uptake: The guanidinium group can facilitate the transport of molecules across cell membranes.[19][20]

Diagram of Potential Signaling Pathway Interaction:

Caption: Potential mechanisms of action for an azido-vinyl guanidinium compound.

Conclusion and Future Directions